REACTION_CXSMILES
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[CH3:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](CC(=O)C)=[O:7])=[CH:4][N:3]=1.[CH3:14][C:15](C)=[O:16]>>[CH2:15]([O:16][C:6]([C:5]1[CH:12]=[CH:13][C:2]([CH3:1])=[N:3][CH:4]=1)=[O:7])[CH3:14]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C(=O)CC(C)=O)C=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=CC(=NC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |